Cas no 2383814-66-0 (tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate)
![tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2383814-66-0x500.png)
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate 化学的及び物理的性質
名前と識別子
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- 2383814-66-0
- EN300-27147216
- tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
- Z3326421070
-
- インチ: 1S/C9H20N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14)
- InChIKey: QFBHCUJBSRREDZ-UHFFFAOYSA-N
- SMILES: O(C(NCC(CO)(CO)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 220.14230712g/mol
- 同位素质量: 220.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: -1.5
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27147216-10.0g |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-27147216-0.1g |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-27147216-0.05g |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Enamine | EN300-27147216-5.0g |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
1PlusChem | 1P028D6B-2.5g |
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 93% | 2.5g |
$2691.00 | 2024-05-22 | |
Aaron | AR028DEN-50mg |
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95% | 50mg |
$372.00 | 2025-02-16 | |
Aaron | AR028DEN-250mg |
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95% | 250mg |
$765.00 | 2025-02-16 | |
Aaron | AR028DEN-2.5g |
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
Aaron | AR028DEN-1g |
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 95% | 1g |
$1519.00 | 2025-02-16 | |
1PlusChem | 1P028D6B-50mg |
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
2383814-66-0 | 93% | 50mg |
$363.00 | 2024-05-22 |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamateに関する追加情報
Introduction to tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate (CAS No. 2383814-66-0)
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate (CAS No. 2383814-66-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Tert-butyl (2-amino-3-hydroxypropyl)carbamate, is a protected amino alcohol that plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique chemical structure and properties make it an essential building block in the development of novel therapeutics.
The chemical structure of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to an amino alcohol. The tert-butyl group provides steric protection, while the carbamate functionality ensures the stability and reactivity necessary for various synthetic transformations. The amino alcohol moiety, with its hydroxyl and amino groups, offers multiple functional handles for further derivatization and conjugation reactions.
In recent years, there has been a growing interest in the use of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate as a key intermediate in the synthesis of small molecule drugs. Its ability to form stable amide bonds and its compatibility with various coupling reactions make it an attractive choice for researchers working on the development of new pharmaceuticals. For instance, studies have shown that this compound can be used to synthesize prodrugs that enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.
One of the key applications of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is in the field of peptide chemistry. Peptides are increasingly being explored as therapeutic agents due to their high specificity and low toxicity. However, their use is often limited by issues such as poor stability and rapid degradation in biological environments. By incorporating tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate into peptide sequences, researchers can enhance the stability and pharmacokinetic properties of these molecules, making them more suitable for clinical applications.
Another area where tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate has shown promise is in the development of prodrugs for cancer therapy. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. This approach can improve drug delivery and reduce side effects by targeting specific tissues or cells. Recent studies have demonstrated that tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate-based prodrugs can effectively deliver anticancer agents to tumor sites while minimizing systemic toxicity.
The synthesis of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves several steps, including the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by selective deprotection and further functionalization. These synthetic routes have been optimized to achieve high yields and purity, making it feasible for large-scale production in industrial settings.
In addition to its synthetic utility, tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate has also been studied for its biological activities. Preliminary investigations have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
The safety profile of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate has been extensively evaluated in both in vitro and in vivo studies. These assessments have shown that it is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed. However, as with any chemical compound used in pharmaceutical research, proper handling and storage protocols should be followed to ensure safety and efficacy.
In conclusion, tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate (CAS No. 2383814-66-0) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an essential tool for researchers working on the development of new drugs and therapeutic agents. As ongoing research continues to uncover new possibilities for its use, this compound is likely to play an increasingly important role in advancing medical science.
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